molecular formula C14H20ClN B13931090 1-(4-chlorophenyl)-N-(4-methylpentan-2-yl)ethanimine CAS No. 6302-46-1

1-(4-chlorophenyl)-N-(4-methylpentan-2-yl)ethanimine

Cat. No.: B13931090
CAS No.: 6302-46-1
M. Wt: 237.77 g/mol
InChI Key: DRIAUPOMKDASET-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(4-methylpentan-2-yl)ethanimine is an organic compound with the molecular formula C14H22ClN It is a derivative of ethanimine, featuring a chlorophenyl group and a methylpentan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(4-methylpentan-2-yl)ethanimine typically involves the reaction of 4-chlorobenzaldehyde with 4-methylpentan-2-amine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance efficiency and scalability. Additionally, advanced analytical techniques, such as high-performance liquid chromatography (HPLC), are employed to monitor the reaction progress and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(4-methylpentan-2-yl)ethanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted products with amines or thiols.

Scientific Research Applications

1-(4-chlorophenyl)-N-(4-methylpentan-2-yl)ethanimine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(4-methylpentan-2-yl)ethanimine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)ethylamine
  • 4-methylpentan-2-ylamine
  • 2-(4-chlorophenyl)ethylamine

Uniqueness

1-(4-chlorophenyl)-N-(4-methylpentan-2-yl)ethanimine is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

6302-46-1

Molecular Formula

C14H20ClN

Molecular Weight

237.77 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(4-methylpentan-2-yl)ethanimine

InChI

InChI=1S/C14H20ClN/c1-10(2)9-11(3)16-12(4)13-5-7-14(15)8-6-13/h5-8,10-11H,9H2,1-4H3

InChI Key

DRIAUPOMKDASET-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)N=C(C)C1=CC=C(C=C1)Cl

Origin of Product

United States

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